molecular formula C6H2ClF3N2O B12436787 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde CAS No. 944901-79-5

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

Cat. No.: B12436787
CAS No.: 944901-79-5
M. Wt: 210.54 g/mol
InChI Key: QCBWFYHLWCCLNA-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde (CAS 944901-79-5) is a high-value pyrimidine derivative designed for research and development applications. Its molecular formula is C 6 H 2 ClF 3 N 2 O, with a molecular weight of 210.54 g/mol . The compound features a reactive aldehyde group and a chlorine substituent on the pyrimidine ring, making it a versatile building block or intermediate in organic synthesis, particularly for constructing more complex molecules for pharmaceutical and agrochemical research . The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and bioavailability of lead compounds, making this aldehyde a key starting material in medicinal chemistry programs. Researchers value this compound for exploring new chemical spaces and developing potential active ingredients. Please handle this material with care. It is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. It is offered with a purity of 98% and is typically shipped under cold-chain conditions to ensure stability .

Properties

CAS No.

944901-79-5

Molecular Formula

C6H2ClF3N2O

Molecular Weight

210.54 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C6H2ClF3N2O/c7-5-11-3(2-13)1-4(12-5)6(8,9)10/h1-2H

InChI Key

QCBWFYHLWCCLNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1C(F)(F)F)Cl)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction involves the generation of a chloroiminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which electrophilically substitutes a hydrogen atom on the pyrimidine ring.

Example Protocol (Adapted from):

  • Substrate : 2-Chloro-6-(trifluoromethyl)pyrimidine
  • Reagents : POCl₃ (5.56 g), DMF (0.53 g), acetonitrile (30 mL)
  • Conditions : 80°C, 4 hours under reflux
  • Workup : Neutralization with sodium carbonate, extraction with ethyl acetate
  • Yield : 84%
  • Purity : 99.97% (GC)

Catalytic Enhancements

Ferric chloride (FeCl₃) or antimony trifluoride (SbF₃) improves fluorination efficiency during precursor synthesis (e.g., converting trichloromethyl to trifluoromethyl groups).

Oxidation of Methyl Precursors

Oxidation of 2-chloro-6-(trifluoromethyl)pyrimidine-4-methanol using selenium dioxide (SeO₂) is an alternative route.

Reaction Parameters

  • Substrate : 2-Chloro-6-(trifluoromethyl)pyrimidine-4-methanol
  • Reagent : SeO₂ (3.5 g)
  • Solvent : 1,2-Dichlorobenzene (40 mL)
  • Conditions : 180°C, 3 hours
  • Yield : 51%

Limitations

  • High temperatures risk decomposition.
  • Requires rigorous purification via column chromatography.

Direct Synthesis via Condensation Reactions

Pyrimidine ring formation with pre-installed functional groups offers a streamlined approach.

Cyclocondensation of β-Ketoesters

  • Precursors : Ethyl 3-(trifluoromethyl)-3-oxopropanoate and chloroguanidine
  • Catalyst : Vanadium-based complexes (e.g., [(VO)TPP][(TCM)₄])
  • Conditions : Solvent-free, 100°C
  • Yield : 70–85%

Comparative Analysis of Methods

Method Yield Temperature Catalyst Key Advantage
Vilsmeier-Haack 84% 80°C FeCl₃/SbF₃ High purity, scalable
SeO₂ Oxidation 51% 180°C None Avoids halogenation steps
Cyclocondensation 85% 100°C Vanadium catalyst One-pot synthesis, solvent-free

Industrial-Scale Considerations

  • Vilsmeier-Haack is preferred for its reproducibility and compatibility with continuous-flow reactors.
  • Waste Management : HF and HCl byproducts require scrubbing and recycling systems.
  • Cost Efficiency : SeO₂ oxidation is less favored due to reagent expense and lower yields.

Emerging Techniques

  • Photocatalytic Trifluoromethylation : Using UV light and CF₃I to introduce trifluoromethyl groups post-formylation.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Group Molecular Weight (g/mol) CAS Number Key Applications/Sources
This compound 2-Cl, 6-CF₃ Carbaldehyde (4) 210.45 Not Available Pharmaceutical intermediates (inferred)
4-Chloro-6-methoxypyrimidine-2-carbaldehyde 4-Cl, 6-OCH₃ Carbaldehyde (2) 172.57 1245648-65-0 Research chemistry, drug discovery
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃ Carboxylic acid (4) 190.60 (calculated) 89581-58-8 Synthetic intermediates
2-Chloro-6-(trifluoromethyl)pyridine 2-Cl, 6-CF₃ Pyridine ring 181.54 39890-95-4 Agrochemicals (e.g., pesticides)
2-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine-2-carboxylic acid 2-Cl, 6-CF₃, 3-nitrophenyl Carboxylic acid (2) 303.63 (calculated) Not Available Specialty chemical synthesis

Structural and Electronic Differences

Pyrimidines are often preferred in drug design due to their ability to mimic nucleic acid bases.

Substituent Effects :

  • Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound increases lipophilicity and metabolic stability compared to methyl (-CH₃) or methoxy (-OCH₃) groups in analogs . This group also exerts a strong electron-withdrawing effect, activating the carbaldehyde for nucleophilic attack.
  • Functional Group Position : The carbaldehyde group at position 4 in the target compound contrasts with its position at 2 in 4-chloro-6-methoxypyrimidine-2-carbaldehyde . This positional difference alters reactivity; for example, steric hindrance near the carbaldehyde may influence its accessibility in coupling reactions.

Functional Group Variations :

  • Carbaldehyde vs. Carboxylic Acid : The target compound’s aldehyde group is more reactive than the carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid , enabling applications in dynamic covalent chemistry (e.g., imine formation). Carboxylic acids, however, are better suited for salt formation or conjugation via amide bonds.

Biological Activity

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structural features, particularly the trifluoromethyl and chloro substituents, contribute to its potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

  • Molecular Formula : C6H3ClF3N3O
  • IUPAC Name : this compound
  • Molecular Weight : 207.56 g/mol

1. Anti-inflammatory Activity

Recent studies demonstrate that derivatives of pyrimidines, including this compound, exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Celecoxib0.04 ± 0.010.04 ± 0.01
Compound A0.05 ± 0.020.03 ± 0.01
Compound B0.06 ± 0.030.02 ± 0.01

Source:

2. Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have been extensively studied, with compounds showing efficacy against various bacterial strains, including E. coli and S. aureus. The presence of electron-withdrawing groups like trifluoromethyl enhances these activities.

Case Study : A series of pyrimidine derivatives were synthesized and tested for their antibacterial activity, revealing that compounds with a chloro group exhibited heightened activity against S. aureus compared to their non-substituted counterparts.

3. Anticancer Activity

Pyrimidine derivatives have also been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies indicate that compounds similar to this compound can induce apoptosis in cancer cells.

Table 2: Cytotoxicity of Pyrimidine Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound CHeLa15
Compound DK56212
Compound EHepG210

Source:

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely related to their structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and bioactivity.
  • Chloro Substituent : Influences binding affinity to biological targets.

Studies indicate that modifications at the pyrimidine ring significantly affect the compound's potency against various biological targets.

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